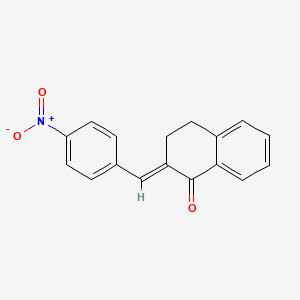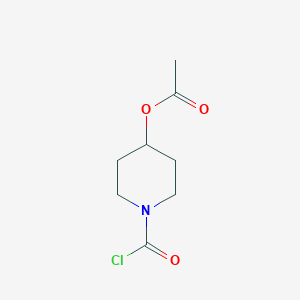![molecular formula C12H8N2O B1656119 苯并[h]喹唑啉-4(1H)-酮 CAS No. 506418-75-3](/img/structure/B1656119.png)
苯并[h]喹唑啉-4(1H)-酮
描述
Benzo[h]quinazolin-4(1H)-one is an organic compound that is part of the quinazoline family . It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . It is a light yellow crystalline solid that is soluble in water . This compound is a core structure found in a large number of natural products and synthetic drugs showing a broad range of biological and therapeutic activities .
Synthesis Analysis
The synthesis of Benzo[h]quinazolin-4(1H)-one involves a green, simple, and efficient method via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .Molecular Structure Analysis
The molecular structure of Benzo[h]quinazolin-4(1H)-one consists of a quinazoline core with a benzothiazole moiety . This structure has been confirmed by single-crystal X-ray structure determination .Chemical Reactions Analysis
The chemical reactions of Benzo[h]quinazolin-4(1H)-one involve a cascade N-alkylation/amidation reaction of quinazolin-4(3H)-ones with benzyl halides and allyl halides . This reaction shows good functional group tolerance .Physical and Chemical Properties Analysis
Benzo[h]quinazolin-4(1H)-one is a light yellow crystalline solid that is soluble in water . It has a molar mass of 130.150 g·mol−1 .科学研究应用
放射碘标记和生物分布
对苯并[g]喹唑啉-4(3H)-酮衍生物进行了研究,用于放射碘标记和在携带肿瘤的小鼠中的生物分布。这类化合物可以成功地用放射性碘标记,为开发针对肿瘤细胞的有效放射性药物提供了见解 (Al-Salahi et al., 2018)。
抗病毒活性
苯并[h]喹唑啉-4(1H)-酮的一些衍生物,如3-磺胺基喹唑啉-4(3H)-酮,已显示出对多种病毒具有显著的抗病毒活性,包括流感病毒和严重急性呼吸综合征冠状病毒。这些化合物是使用微波技术合成的,并针对其抗病毒性能进行了评估 (Selvam et al., 2007)。
合成技术
已开发了合成喹唑啉-4(1H)-酮的先进技术,重点是铜介导的串联C(sp2)-H氨基化和环化。这些方法对于构建喹唑啉-4(1H)-酮骨架具有重要意义,展示了它们在生物、制药和材料领域的广泛应用 (Hu et al., 2019)。
抗癌和抗微生物活性
苯并[h]喹唑啉-4(1H)-酮的新型衍生物显示出有希望的抗癌和抗微生物活性。例如,某些化合物对乳腺癌细胞系和各种微生物菌株表现出显著活性,突显了它们的治疗潜力 (Gali et al., 2014)。
肝细胞癌发生
研究表明,5H-苯并[h]噻唑并[2,3-b]喹唑啉可以改善大鼠的肝细胞癌发生。这些化合物已显示出在下调炎症介质和减少氧化和代谢应激方面的潜力,暗示了它们在治疗肝细胞癌中的用途 (Keshari et al., 2017)。
调节肌胆碱受体
已确定苯并喹唑啉酮衍生物为M1型肌胆碱受体的正向变构调节剂。这些发现对于探索治疗神经系统疾病的新疗法具有重要意义 (Mistry et al., 2016)。
荧光化学传感器
类似Hg2+-苯并[g]喹唑啉-2,4-(1H,3H)-二酮配合物已开发为对脱氧胸苷核苷酸具有敏感的荧光化学传感器。这类研究突显了苯并[h]喹唑啉-4(1H)-酮衍生物在生物化学传感应用中的潜力 (Jung et al., 2015)。
安全和危害
未来方向
属性
IUPAC Name |
3H-benzo[h]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-12-10-6-5-8-3-1-2-4-9(8)11(10)13-7-14-12/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVYARVTSUNBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437166 | |
| Record name | Benzo[h]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506418-75-3 | |
| Record name | Benzo[h]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
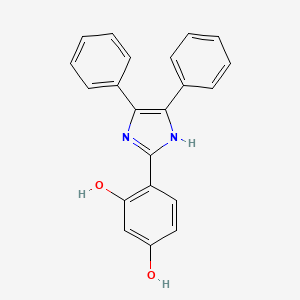
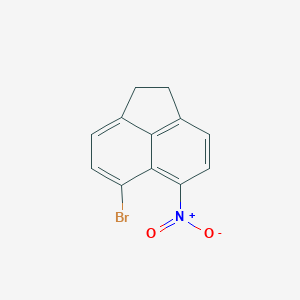
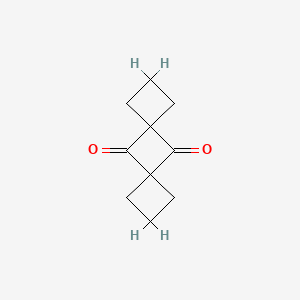
![{5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol](/img/structure/B1656041.png)
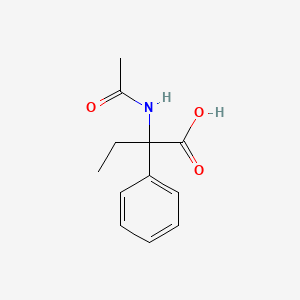
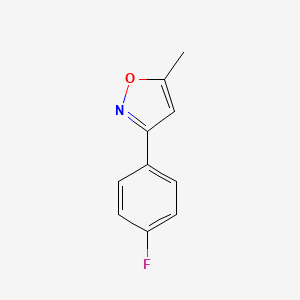
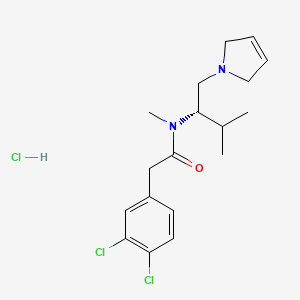
![8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1656048.png)
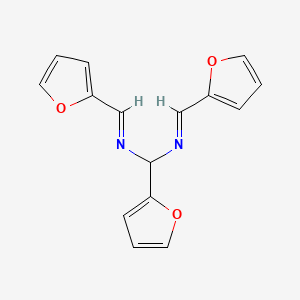
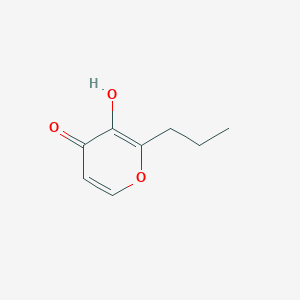
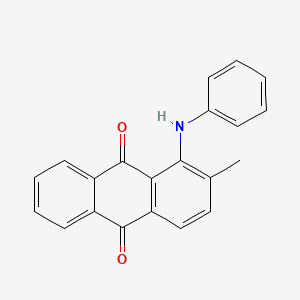
![3-Carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1656054.png)
